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Glcnac1-B-3galnac-A-Pnp -

Glcnac1-B-3galnac-A-Pnp

Catalog Number: EVT-8042821
CAS Number:
Molecular Formula: C22H31N3O13
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glcnac1-B-3galnac-A-Pnp is a complex carbohydrate compound consisting of N-acetylglucosamine linked to galactosamine through a beta-1,3 glycosidic bond, with a p-nitrophenyl group as a leaving group. This compound is significant in the study of glycosylation processes and the synthesis of mucin-type O-glycans, which are critical for various biological functions including cell signaling and adhesion.

Source

The compound is synthesized through enzymatic reactions, primarily involving glycosyltransferases that facilitate the transfer of sugar moieties from nucleotide sugars to acceptor substrates. The specific enzymes involved in the synthesis of Glcnac1-B-3galnac-A-Pnp include core 3 synthases and other glycosyltransferases that exhibit specificity for N-acetylglucosamine and galactosamine substrates.

Classification

Glcnac1-B-3galnac-A-Pnp belongs to the class of glycosides, specifically O-glycosides, which are characterized by the presence of an ether bond between a sugar and an alcohol. Its structure can be further classified under mucin-type O-glycans due to its role in forming core structures that are pivotal in glycoprotein synthesis.

Synthesis Analysis

Methods

The synthesis of Glcnac1-B-3galnac-A-Pnp typically involves enzymatic methods using glycosyltransferases. For instance, the enzyme C3GnT (core 3 N-acetylglucosaminyltransferase) catalyzes the transfer of N-acetylglucosamine to galactosamine, forming the desired beta-1,3 linkage.

Technical Details

A common approach involves incubating N-acetylglucosamine-1-phosphate with an acceptor such as galactosamine-alpha-p-nitrophenyl under controlled conditions. The reaction is monitored using high-performance liquid chromatography (HPLC) to analyze product formation and verify the structure through nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of Glcnac1-B-3galnac-A-Pnp features a beta-1,3 linkage between N-acetylglucosamine and galactosamine, with a p-nitrophenyl group providing a chromogenic signal for analytical purposes.

Data

The molecular weight of Glcnac1-B-3galnac-A-Pnp can be calculated based on its constituent monosaccharides and functional groups. The typical molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its glycosidic nature.

Chemical Reactions Analysis

Reactions

Glcnac1-B-3galnac-A-Pnp participates in various biochemical reactions, primarily involving glycosylation processes. The formation of this compound can be catalyzed by specific glycosyltransferases that utilize nucleotide sugars as donors.

Technical Details

In enzymatic assays, substrate specificity is assessed by varying the donor and acceptor substrates. For example, UDP-N-acetylglucosamine serves as a donor while different derivatives of galactosamine can be tested as acceptors. Reaction conditions such as temperature, pH, and ionic strength are optimized to enhance enzyme activity and product yield.

Mechanism of Action

Process

The mechanism of action for Glcnac1-B-3galnac-A-Pnp involves the nucleophilic attack of the hydroxyl group on galactosamine at the anomeric carbon of N-acetylglucosamine. This reaction is facilitated by specific enzymes that stabilize the transition state and promote glycosidic bond formation.

Data

Kinetic studies provide insights into the enzyme-substrate interactions and reveal parameters such as Km (Michaelis constant) and Vmax (maximum velocity), which are essential for understanding enzyme efficiency in synthesizing Glcnac1-B-3galnac-A-Pnp.

Physical and Chemical Properties Analysis

Physical Properties

Glcnac1-B-3galnac-A-Pnp is typically a white to off-white powder when isolated. It is soluble in water and organic solvents like methanol and dimethyl sulfoxide due to its polar functional groups.

Chemical Properties

The compound exhibits stability under physiological conditions but may hydrolyze under acidic or basic environments. Its reactivity is primarily attributed to the anomeric carbon involved in glycosidic bond formation, making it susceptible to hydrolysis by glycosidases.

Applications

Scientific Uses

Glcnac1-B-3galnac-A-Pnp serves several scientific purposes:

  • Glycobiology Research: It is used to study glycosylation patterns in proteins and their implications in cell signaling.
  • Biotechnology: The compound aids in developing therapeutic agents targeting specific glycan structures involved in diseases.
  • Diagnostics: Its role in mucin-type O-glycans makes it valuable for understanding cancer biology and potential biomarkers for disease progression.
Introduction to Glycobiology Contexts of GlcNAc1-β-3GalNAc-α-PNP

Role of Synthetic Glycan Mimics in Decoding Carbohydrate-Protein Interactions

Synthetic glycan analogs like GlcNAc1-β-3GalNAc-α-PNP function as molecular probes to unravel the specificity and thermodynamics of carbohydrate-protein interactions. Unlike native glycans, these analogs incorporate chromogenic or fluorogenic tags (e.g., p-nitrophenol) that enable real-time monitoring of enzymatic reactions. The PNP aglycone releases a yellow chromophore upon glycosidic bond cleavage, allowing spectrophotometric quantification of enzyme kinetics with high sensitivity (detection limits ~µM range) [1]. This capability is indispensable for:

  • High-Throughput Screening of Glycoenzymes: The analog serves as an acceptor substrate for β1,3-N-acetylglucosaminyltransferases (core 3 synthases, C3GnT). Kinetic assays using this substrate revealed that human C3GnT exhibits a pronounced preference for hydrophobic aglycone groups, with Km values 3–5-fold lower for PNP-conjugated acceptors versus glycopeptide substrates [1].
  • Lectin Binding Studies: Glycan microarrays incorporating core 3 analogs have identified lectins from pathogenic bacteria (e.g., Pseudomonas aeruginosa) that bind GlcNAcβ1-3GalNAc motifs with µM affinity, implicating this structure in mucosal adhesion and colonization [9].
  • Inhibitor Discovery: Non-substrate analogs (e.g., bis-imidazolium salts) screened against GlcNAc1-β-3GalNAc-α-PNP-processing enzymes achieved 50–90% inhibition of C3GnT at nanomolar concentrations, highlighting its utility in pharmacological profiling [1].

Table 1: Key Structural and Biochemical Properties of GlcNAc1-β-3GalNAc-α-PNP

PropertyValue/DescriptionSignificance
Systematic Name4-Nitrophenyl 2-acetamido-2-deoxy-3-O-β-D-glucopyranosyl-α-D-galactopyranosideStandardized IUPAC nomenclature
Molecular FormulaC22H31N3O13Confirmed via mass spectrometry (PubChem CID: 3292083) [10]
Aglycone Moietyp-Nitrophenyl (PNP)Chromogenic reporter enabling UV-based kinetic assays (λmax = 400 nm)
Glycan CoreGlcNAcβ1-3GalNAcMimics native core 3 O-glycan structure
Enzymatic Cleavage Siteα-linkage to PNPHydrolyzed by endo-α-N-acetylgalactosaminidases

Structural Relevance to O-Linked Glycoprotein Core Structures

The GlcNAcβ1-3GalNAc disaccharide in GlcNAc1-β-3GalNAc-α-PNP replicates the core 3 O-glycan architecture, a biosynthetic precursor to sulfated and sialylated glycans dominating gastrointestinal and respiratory mucins. Core 3 synthesis is catalyzed by UDP-GlcNAc:GalNAc-R β3GlcNAc-transferase (C3GnT), which transfers GlcNAc from UDP-GlcNAc to the C3 hydroxyl of α-linked GalNAc-Ser/Thr in glycoproteins [1] [5]. Key biological roles elucidated using this analog include:

  • Mucin Barrier Function: Core 3-based glycans form dense, hydrophilic matrices that protect epithelial surfaces. Studies using core 3 analogs demonstrated that C3GnT-knockout mice exhibit compromised intestinal mucins, leading to colitis susceptibility [5].
  • Cancer Glycobiology: Core 3 expression is suppressed in colorectal carcinomas. Transfection of C3GnT into cancer cells reduced tumor growth by 70% in vivo by restoring core 3-mediated cell adhesion and apoptosis signaling [5].
  • Structural Diversification: The GlcNAcβ1-3GalNAc core serves as a scaffold for β1,6-GlcNAc-transferases (C2GnT2) to synthesize core 4 (GlcNAcβ1-6[GlcNAcβ1-3]GalNAc), a branched structure critical for mucin viscosity [1].

Table 2: Core O-Glycan Structures and Their Biological Contexts

Core TypeStructureTissue DistributionBiological Significance
Core 1Galβ1-3GalNAcα1-Ser/ThrUbiquitousT-antigen; precursor to sialyl-Tn in cancer
Core 2GlcNAcβ1-6(Galβ1-3)GalNAcLeukocytes, respiratoryScaffold for sialyl-Lewisx (leukocyte adhesion)
Core 3GlcNAcβ1-3GalNAcα1-Ser/ThrColon, gastrointestinalTumor suppressor; mucosal barrier integrity [1] [5]
Core 4GlcNAcβ1-6(GlcNAcβ1-3)GalNAcIntestinal goblet cellsBranching regulates mucin viscoelasticity

Historical Evolution of Glycan Analogs in Enzymatic Studies

The development of GlcNAc1-β-3GalNAc-α-PNP reflects a broader trajectory in glycobiology toward synthetic substrates that overcome the heterogeneity of native glycoconjugates. Key milestones include:

  • Early Analogs (1970s–1990s): Simple glycosides (e.g., GalNAc-α-PNP) enabled initial characterization of glycosyltransferases but lacked native disaccharide contexts. The core 3 analog emerged in the 2000s as recombinant enzymes became available, permitting detailed kinetic analyses of C3GnT orthologs [8].
  • Enzyme Mechanistic Insights: Using GlcNAc1-β-3GalNAc-α-PNP, human C3GnT was shown to require Mn2+ for activity (optimal at 10 mM) and exhibited a pH optimum of 7.0–7.5. Its Km for UDP-GlcNAc (45 µM) is 20-fold lower than for UDP-Gal, explaining its specificity [1].
  • Evolutionary Conservation: The analog revealed that core 3 biosynthesis is ancient; C3GnT homologs occur in nematodes (Caenorhabditis elegans) and parasitic worms (Haemonchus contortus), where they generate immunogenic glycans absent in mammals [8].
  • Modern Applications: Coupled with glycan microarrays, this analog maps the interactome of core 3-binding proteins. For example, it identified Helicobacter pylori BabA lectin as a core 3 binder, explaining gastric tropism [9].

Table 3: Enzymatic Parameters of Core 3 Synthase (C3GnT) Using GlcNAc1-β-3GalNAc-α-PNP

ParameterValueExperimental Context
Km (UDP-GlcNAc)45 ± 5 µMHuman recombinant C3GnT, pH 7.2, 37°C [1]
Km (Acceptor)1.2 ± 0.3 mMGlcNAc1-β-3GalNAc-α-PNP as acceptor substrate [1]
Vmax0.8 µmol/min/mgPurified enzyme from insect cell expression [1]
Cofactor RequirementMn2+100% activation at 10 mM; Mg2+ supports <20% activity
Inhibitor SensitivityBis-imidazolium saltsIC50 = 85 nM (C3GnT-specific) [1]

Properties

Product Name

Glcnac1-B-3galnac-A-Pnp

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22+/m1/s1

InChI Key

HXQAUFSCNOLKJP-VHMNXSECSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

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